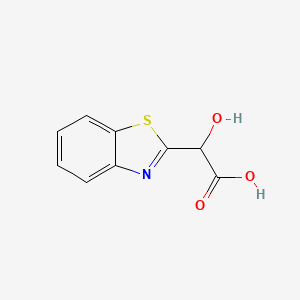

2-(1,3-Benzothiazol-2-yl)-2-hydroxyacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzothiazole-2-oxyacetic acid is an organic compound with the molecular formula C₉H₇NO₃S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazole-2-oxyacetic acid typically involves the reaction of 2-aminobenzenethiol with glyoxylic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The reaction conditions generally include:

Solvent: Methanol or ethanol

Temperature: Room temperature to reflux

Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of 2-Benzothiazole-2-oxyacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazole-2-oxyacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

Oxidation: Sulfoxides and sulfones

Reduction: Thiol or amine derivatives

Substitution: Halogenated benzothiazoles, amino benzothiazoles, and thio-substituted benzothiazoles

Scientific Research Applications

2-Benzothiazole-2-oxyacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Benzothiazole-2-oxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

2-Benzothiazole-2-oxyacetic acid can be compared with other benzothiazole derivatives, such as:

2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.

2-Aminobenzothiazole: Widely studied for its pharmacological activities, including anticancer and antimicrobial properties.

2-Hydroxybenzothiazole: Used in the synthesis of dyes and pigments.

The uniqueness of 2-Benzothiazole-2-oxyacetic acid lies in its oxyacetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.

Biological Activity

2-(1,3-Benzothiazol-2-yl)-2-hydroxyacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, including synthesis, mechanisms of action, and findings from various studies.

Synthesis and Structural Characteristics

The synthesis of benzothiazole derivatives, including this compound, typically involves condensation reactions and modifications to the benzothiazole scaffold. The structural characteristics of this compound contribute to its biological activity, particularly through interactions with cellular targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

1. Anticancer Activity

Studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell survival. For example, it has been reported that benzothiazole derivatives can inhibit ATR kinase, a critical regulator in the DNA damage response pathway, leading to reduced viability in cancer cells such as HeLa and HCT116 .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2c | HeLa | 3.995 | ATR inhibition |

| 7h | HCT116 | <10 | Apoptosis induction |

| 7l | HeLa | 5 | Chk1 inhibition |

2. Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has also been explored. Research indicates that these compounds can possess selective antibacterial properties against Gram-positive bacteria and antifungal activity against pathogens like Candida albicans.

- Selectivity : Some studies have shown that certain derivatives are more toxic to cancer cells compared to normal cells, suggesting a degree of selectivity that could be advantageous in therapeutic applications .

Table 2: Antimicrobial Activity Data

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 32 |

| Compound B | Escherichia coli | >100 |

| Compound C | Candida albicans | 16 |

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives:

- Anticancer Study : A study involving a series of benzothiazole derivatives showed that compound 7h significantly reduced cell viability in HeLa cells with an IC50 value indicating potent cytotoxicity. The mechanism was linked to the inhibition of ATR kinase activity .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various benzothiazole derivatives against Bacillus subtilis and Candida albicans. The study found that some compounds exhibited strong antibacterial effects with MIC values lower than those for traditional antibiotics .

Properties

Molecular Formula |

C9H7NO3S |

|---|---|

Molecular Weight |

209.22 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C9H7NO3S/c11-7(9(12)13)8-10-5-3-1-2-4-6(5)14-8/h1-4,7,11H,(H,12,13) |

InChI Key |

GFVRQDULUIFHHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.